4-Amino-5-[2-(trifluoromethoxy)benzyl]-4H-1,2,4-triazole-3-thiol
Overview
Description
4-Amino-5-[2-(trifluoromethoxy)benzyl]-4H-1,2,4-triazole-3-thiol is a chemical compound with potential applications in scientific research . Its unique structure allows for exploration in various fields, including medicinal.
Synthesis Analysis
The synthesis of compounds similar to this compound has been discussed in several studies. For instance, 4-(Trifluoromethoxy)benzylamine has been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives . Additionally, 4-Amino-2-(trifluoromethyl)benzonitrile can serve as a starting material in the synthesis of benzimidazoles .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes an amino group, a benzyl group, a triazole ring, and a thiol group, all of which can contribute to its reactivity .Scientific Research Applications
Synthesis and Pharmacological Study
Research has been conducted on the synthesis of thiazolidinones and Mannich bases from 4-Amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole derivatives. These compounds underwent pharmacological evaluations for antimicrobial and antitubercular activities. This study demonstrates the versatility of triazole derivatives in synthesizing compounds with potential therapeutic uses (Dave, Purohit, Akbari, & Joshi, 2007).
Antimicrobial Activities
Another study focused on the synthesis of new 1,2,4-Triazole derivatives and their antimicrobial activities. The research synthesized several compounds from ester ethoxycarbonylhydrazones with primary amines, leading to derivatives with good to moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Green Synthesis
A study reported the green synthesis of 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol derivatives, showcasing an environmentally friendly approach to synthesizing triazole derivatives. These compounds were screened for in-vivo antimicrobial activity, showing significant potential against standard drugs (Rajurkar & Shirsath, 2017).
Molecular Docking Studies
Research also delved into the antimicrobial activity and molecular docking studies of fused 1,2,4-triazoles with diphenylsulfone moiety. The study synthesized derivatives reacting with aromatic isothiocyanate, aromatic acid, and benzoyl chloride, showing promising antimicrobial activities and potential for further pharmacological applications (Almajan et al., 2010).
Schiff Bases Synthesis
A novel series of Schiff bases based on 4-amino-5-(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiol was synthesized, highlighting the chemical diversity achievable with triazole derivatives. The study evaluated the antifungal activity against Candida albicans, demonstrating the potential for developing new antifungal agents (Moorthy et al., 2017).
Safety and Hazards
The safety data sheet for a similar compound, 4-(Trifluoromethoxy)benzylboronic acid pinacol ester, indicates that it is stable under normal conditions but incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents. It also states that it causes severe skin burns and eye damage .
Properties
IUPAC Name |
4-amino-3-[[2-(trifluoromethoxy)phenyl]methyl]-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4OS/c11-10(12,13)18-7-4-2-1-3-6(7)5-8-15-16-9(19)17(8)14/h1-4H,5,14H2,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSWETQSHYGHDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NNC(=S)N2N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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